molecular formula C12H10FNO B292782 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline

6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline

Cat. No. B292782
M. Wt: 203.21 g/mol
InChI Key: JKCDKWGKHYLOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of furoquinolines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is not fully understood. However, it is believed to act by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial and cancer cell growth. By inhibiting these enzymes, the compound can prevent DNA replication and transcription, leading to cell death.
Biochemical and physiological effects:
6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline has been shown to exhibit potent biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. It has also been found to exhibit antibacterial activity against a variety of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to exhibit antiviral activity against several viruses, including influenza A and B viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is its broad-spectrum activity against cancer cells, bacteria, and viruses. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases. Additionally, its synthetic method is relatively simple and yields high purity and high yield of the compound. However, one of the limitations of this compound is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for the research of 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline. One direction is to further investigate its mechanism of action and its potential targets in cancer cells, bacteria, and viruses. Another direction is to optimize its synthetic method to improve its yield and reduce its cost of production. Additionally, future studies can focus on the development of novel derivatives of this compound with improved efficacy and reduced toxicity to normal cells. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans, which may lead to its approval for the treatment of various diseases.
In conclusion, 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in drug discovery and development. Its broad-spectrum activity against cancer cells, bacteria, and viruses makes it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and to optimize its synthetic method.

Synthesis Methods

The synthesis of 6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline involves the condensation of 4-methyl-2-nitrophenol with 2-chloro-3-fluoroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as iron powder or zinc dust to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor, antibacterial, and antiviral activities. Additionally, it has been found to inhibit the activity of certain enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and transcription. These properties make it a promising candidate for the development of novel drugs for the treatment of cancer and infectious diseases.

properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

6-fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline

InChI

InChI=1S/C12H10FNO/c1-7-9-5-15-6-10(9)8-3-2-4-11(13)12(8)14-7/h2-4H,5-6H2,1H3

InChI Key

JKCDKWGKHYLOCP-UHFFFAOYSA-N

SMILES

CC1=C2COCC2=C3C=CC=C(C3=N1)F

Canonical SMILES

CC1=C2COCC2=C3C=CC=C(C3=N1)F

Origin of Product

United States

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